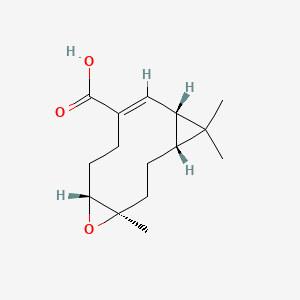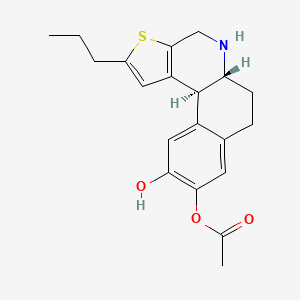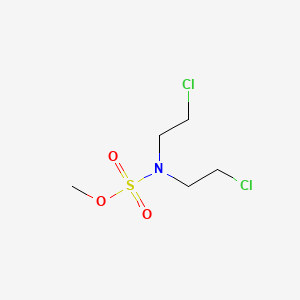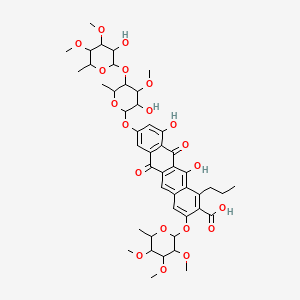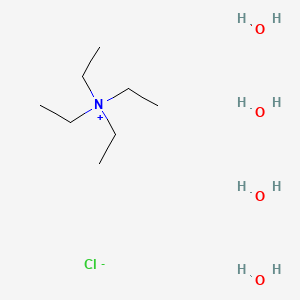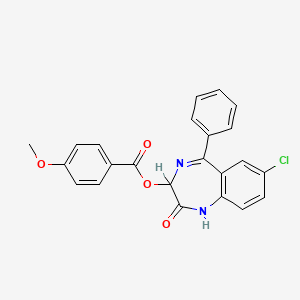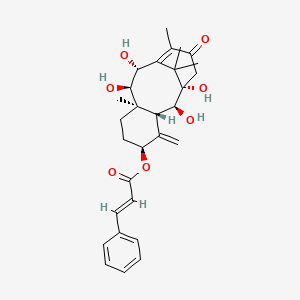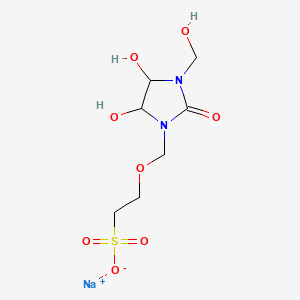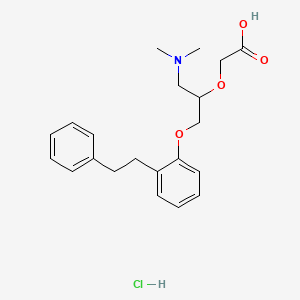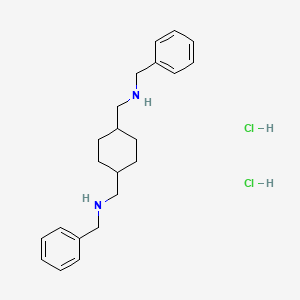
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- is a chemical compound with the molecular formula C22H30Cl4N2. It is known for its role as a cholesterol synthesis inhibitor and has been studied for its effects on various biological pathways .
Méthodes De Préparation
The synthesis of 1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- involves the reaction of 1,4-cyclohexanedimethanol with 2-chlorobenzylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Research has explored its potential therapeutic applications in treating conditions related to cholesterol metabolism.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- involves the inhibition of cholesterol biosynthesis. It specifically targets the enzyme 7-dehydrocholesterol reductase, which plays a crucial role in the conversion of 7-dehydrocholesterol to cholesterol. By inhibiting this enzyme, the compound reduces cholesterol levels and affects various biological pathways related to cholesterol metabolism .
Comparaison Avec Des Composés Similaires
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- can be compared with other cholesterol synthesis inhibitors such as:
AY 9944: Another potent inhibitor of cholesterol biosynthesis with similar molecular targets.
Trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane: A related compound with similar chemical structure and biological activity.
1,4-Bis(aminomethyl)cyclohexane: A compound with different substituents but similar core structure.
Propriétés
Numéro CAS |
1241-25-4 |
|---|---|
Formule moléculaire |
C22H32Cl2N2 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-benzyl-1-[4-[(benzylamino)methyl]cyclohexyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C22H30N2.2ClH/c1-3-7-19(8-4-1)15-23-17-21-11-13-22(14-12-21)18-24-16-20-9-5-2-6-10-20;;/h1-10,21-24H,11-18H2;2*1H |
Clé InChI |
RGRSGHLANDBFJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNCC2=CC=CC=C2)CNCC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




